3-Amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one
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Overview
Description
3-Amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a β-lactam precursor. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This step may involve the use of reagents such as ammonia (NH3) or an amine derivative under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia (NH3) or amine derivatives in a polar solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted azetidinones with different functional groups.
Scientific Research Applications
3-Amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: This compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(2,4-dichlorophenyl)pyrazole: This compound shares structural similarities but differs in the ring structure, being a pyrazole rather than an azetidinone.
3-Amino-4,5-dihydro-1H-1-phenylpyrazole: Another similar compound with a pyrazole ring, used in similar research applications.
Uniqueness
3-Amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one is unique due to its azetidinone ring structure, which imparts different chemical reactivity and biological activity compared to pyrazole derivatives. This uniqueness makes it a valuable compound for exploring new therapeutic agents and understanding structure-activity relationships in medicinal chemistry.
Properties
Molecular Formula |
C15H12Cl2N2O |
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Molecular Weight |
307.2 g/mol |
IUPAC Name |
3-amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C15H12Cl2N2O/c16-9-6-7-11(12(17)8-9)14-13(18)15(20)19(14)10-4-2-1-3-5-10/h1-8,13-14H,18H2 |
InChI Key |
BGAQQMMWUQPCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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